molecular formula C17H36ClNO2 B5097961 1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride

1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride

Cat. No.: B5097961
M. Wt: 321.9 g/mol
InChI Key: MLMFRVPRDVITPS-UHFFFAOYSA-N
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Description

1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a tert-butylcyclohexyl group, an oxy group, a diethylamino group, and a propanol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-tert-butylcyclohexanol with epichlorohydrin to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The use of catalysts and purification techniques such as distillation or crystallization is common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Tert-butylcyclohexyl)oxy-3-(methylamino)propan-2-ol
  • 1-(4-Tert-butylcyclohexyl)oxy-3-(ethylamino)propan-2-ol
  • 1-(4-Tert-butylcyclohexyl)oxy-3-(propylamino)propan-2-ol

Uniqueness

1-(4-Tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)oxy-3-(diethylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-6-18(7-2)12-15(19)13-20-16-10-8-14(9-11-16)17(3,4)5;/h14-16,19H,6-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFRVPRDVITPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1CCC(CC1)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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